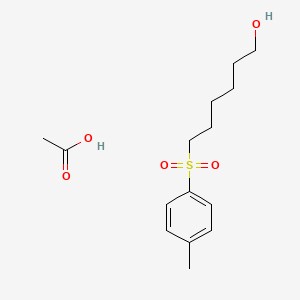
Acetic acid;6-(4-methylphenyl)sulfonylhexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;6-(4-methylphenyl)sulfonylhexan-1-ol is a chemical compound with the molecular formula C15H24O5S and a molecular weight of 316.413 g/mol . This compound is known for its unique structure, which includes an acetic acid moiety and a sulfonyl group attached to a hexanol chain. It is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
The synthesis of acetic acid;6-(4-methylphenyl)sulfonylhexan-1-ol involves several steps. One common method includes the reaction of 6-(4-methylphenyl)sulfonylhexan-1-ol with acetic anhydride in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
Acetic acid;6-(4-methylphenyl)sulfonylhexan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Applications De Recherche Scientifique
Acetic acid;6-(4-methylphenyl)sulfonylhexan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of acetic acid;6-(4-methylphenyl)sulfonylhexan-1-ol involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions. The exact molecular pathways involved are still under investigation, but it is believed that the compound may affect cellular signaling pathways and enzyme activity .
Comparaison Avec Des Composés Similaires
Acetic acid;6-(4-methylphenyl)sulfonylhexan-1-ol can be compared with other similar compounds, such as:
[(4-methylphenyl)sulfonyl]acetic acid: This compound has a similar sulfonyl group but differs in its overall structure and properties.
[(4-methylphenyl)sulfonyl]oxyacetic acid: Another related compound with a sulfonyl group, but with different functional groups attached.
[(4-methylphenyl)sulfonyl]aminoacetic acid: This compound contains an amino group in addition to the sulfonyl group, leading to different chemical and biological properties
Propriétés
Numéro CAS |
163657-47-4 |
|---|---|
Formule moléculaire |
C15H24O5S |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
acetic acid;6-(4-methylphenyl)sulfonylhexan-1-ol |
InChI |
InChI=1S/C13H20O3S.C2H4O2/c1-12-6-8-13(9-7-12)17(15,16)11-5-3-2-4-10-14;1-2(3)4/h6-9,14H,2-5,10-11H2,1H3;1H3,(H,3,4) |
Clé InChI |
VMZGKSNTAKTROS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)CCCCCCO.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Dibromo-4h-cyclopenta[c]thiophene-4,6(5h)-dione](/img/structure/B14259351.png)
![2-[Bis(5-formylthiophen-2-yl)methylidene]-2H-1,3-dithiole-4,5-dicarbonitrile](/img/structure/B14259357.png)
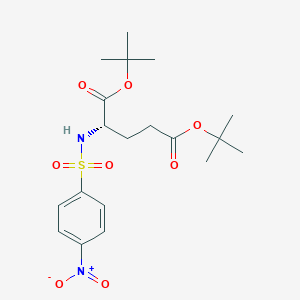
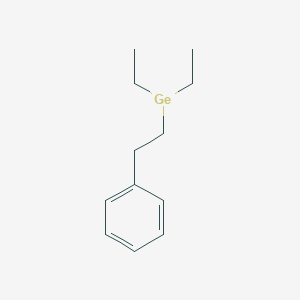

![Ethyl [2-(cyclopent-1-en-1-yl)-6-methylphenyl]carbamate](/img/structure/B14259389.png)

![1-[(Pyridin-2-yl)methyl]-1,4,8,11-tetraazacyclotetradecane-5,7-dione](/img/structure/B14259395.png)
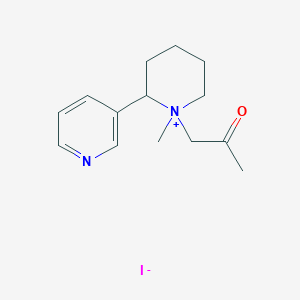
![Spiro[4.5]dec-2-ene-6,10-dione, 8,8-dimethyl-](/img/structure/B14259419.png)
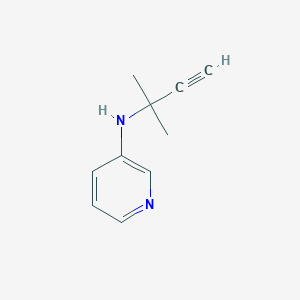
![2,9-Bis[4-(dodecyloxy)phenyl]-1,10-phenanthroline](/img/structure/B14259431.png)
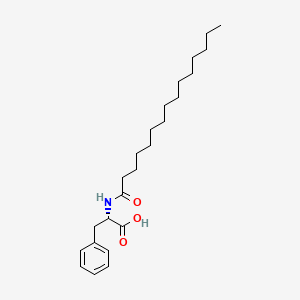
![2-[(Benzyloxy)methyl]-1,3-oxazole](/img/structure/B14259439.png)
